(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid
CAS No.: 637337-65-6
Cat. No.: VC21539356
Molecular Formula: C10H10F3NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 637337-65-6 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Standard InChI Key | BURBNIPKSRJAIQ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Chemical Identity and Structure
Molecular Composition and Representation
(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₄ . Its structure consists of a carboxylic acid group, a chiral carbon center with S-configuration, a methyl substituent, and a benzyloxycarbonyl-protected amino group. The molecular weight of this compound is 237.25 g/mol as computed by PubChem .
The structural features of this compound can be better understood by examining its different functional groups:
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A carboxylic acid (-COOH) group
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A chiral carbon center with (S)-configuration
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A methyl group attached to the chiral carbon
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A benzyloxycarbonyl (Cbz) group protecting the primary amine
The three-dimensional structure reveals the spatial arrangement of these functional groups, highlighting the stereochemistry at the chiral center which plays a crucial role in its biological and chemical properties .
Structural Representation Systems
The compound can be represented through various chemical notation systems as shown in Table 1:
Representation System | Notation |
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SMILES | CC@@HC(=O)O |
InChI | InChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChIKey | YDSJUQJHDFBDSZ-VIFPVBQESA-N |
IUPAC Condensed | Cbz-bAib(S)-OH |
Table 1: Chemical representation systems for (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid .
Nomenclature and Identification Systems
Systematic Naming Conventions
The IUPAC name for this compound is (2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid . This systematic name precisely describes the molecular structure, including the stereochemistry at the chiral carbon center. The "2S" prefix indicates the S-configuration at the second carbon of the propanoic acid backbone.
Common Synonyms and Alternative Names
Several synonyms exist for this compound, reflecting different naming conventions or abbreviated forms used in various contexts:
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Cbz-S-3-Aminoisobutyric acid
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(2S)-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid
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(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoic acid
The variety of names demonstrates the compound's relevance across different scientific fields, each utilizing their preferred nomenclature systems. In peptide chemistry, it is often referred to using the abbreviated form "Cbz-S-3-Aminoisobutyric acid" .
Identification Numbers and Registry Systems
For database tracking and regulatory purposes, this compound has several unique identifiers:
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CAS Registry Number: 637337-65-6
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PubChem CID: 12111383
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DSSTox Substance ID: DTXSID00477773
These identification systems facilitate cross-referencing across chemical databases and ensure accurate tracking in scientific literature and regulatory documentation.
Physical and Chemical Properties
Fundamental Physical Properties
The physical properties of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid provide insight into its behavior in various environments. Some key physical parameters include:
Property | Value | Method |
---|---|---|
Molecular Weight | 237.25 g/mol | Computed by PubChem 2.1 |
Exact Mass | 237.10010796 Da | Computed by PubChem 2.1 |
Density | 1.213±0.06 g/cm³ | Predicted |
Polar Surface Area (PSA) | 75.6 | Computed |
Table 2: Physical properties of (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid .
Chemical Reactivity Parameters
The chemical behavior of this compound is governed by its functional groups and structural features. Key chemical parameters include:
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XLogP3-AA: 1.5 - This value indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties .
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Hydrogen Bond Donor Count: 2 - The compound contains two groups capable of donating hydrogen bonds .
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Hydrogen Bond Acceptor Count: 4 - Four sites can accept hydrogen bonds, enhancing its ability to interact with polar molecules .
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Rotatable Bond Count: 6 - This relatively high number of rotatable bonds provides conformational flexibility .
These properties collectively influence the compound's solubility, reactivity patterns, and potential interactions with biological systems.
Structural Analysis and Stereochemistry
Stereochemical Considerations
The (S)-configuration at the C-2 position represents a critical structural feature that distinguishes this compound from its enantiomer. This stereospecificity has significant implications for:
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Molecular recognition in biological systems
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Reactivity patterns in stereoselective reactions
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Compatibility with other chiral molecules in synthetic applications
The chiral center creates an asymmetric environment that can influence the compound's interactions with enzymes, receptors, and other chiral molecules .
Functional Group Analysis
The presence of multiple functional groups creates a rich chemistry profile:
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The carboxylic acid group (pKa approximately 4-5) provides acidic character and enables formation of esters, amides, and salts.
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The N-benzyloxycarbonyl (Cbz) protected amine offers selective deprotection possibilities under various conditions.
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The methyl group at the chiral center introduces steric constraints that influence reactivity.
Comparative Analysis with Related Compounds
Structural Analogues
The search results include information about several related compounds that share structural similarities with (S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid:
Compound | Key Differences | Molecular Formula |
---|---|---|
3-{(Benzyloxy)carbonylamino}propanoic acid | Contains N-methylation and lacks chiral center | C₁₂H₁₅NO₄ |
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid | Contains N-methylation and has different position of the amino group | C₁₂H₁₅NO₄ |
Table 3: Comparison with structurally related compounds .
Despite sharing the same molecular formula (C₁₂H₁₅NO₄), these compounds exhibit different structural arrangements that likely confer distinct chemical and biological properties.
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